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N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640976-67-4) is a synthetic heterocyclic small molecule (C18H21N7, MW 335.4 g/mol) that integrates a quinazoline ring system, a piperazine linker, and a 2-(dimethylamino)pyrimidine terminus into a single scaffold. It is classified within the broader quinazoline-piperazine-pyrimidine chemotype, a family extensively explored in medicinal chemistry for kinase inhibition, GPCR modulation, and CCR4 antagonism.

Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
CAS No. 2640976-67-4
Cat. No. B6475174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
CAS2640976-67-4
Molecular FormulaC18H21N7
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
InChIKeyKLULATOKJPDFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640976-67-4): Procurement Baseline and Compound Identity


N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640976-67-4) is a synthetic heterocyclic small molecule (C18H21N7, MW 335.4 g/mol) that integrates a quinazoline ring system, a piperazine linker, and a 2-(dimethylamino)pyrimidine terminus into a single scaffold . It is classified within the broader quinazoline-piperazine-pyrimidine chemotype, a family extensively explored in medicinal chemistry for kinase inhibition, GPCR modulation, and CCR4 antagonism [1]. Critically, as of its commercial listing date, this precise compound lacks publicly available peer-reviewed biological assay data, patent exemplification with quantitative results, or entry in authoritative databases such as PubChem or ChEMBL. Its procurement value is therefore anchored in its structural novelty and its potential as a screening candidate within well-precedented pharmacological space, rather than in pre-validated target engagement metrics.

Why Generic Substitution Fails for N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: Structural Nuances That Preclude Simple Interchange


The quinazoline-piperazine-pyrimidine scaffold class encompasses multiple regioisomers, oxidation-state variants, and substitution patterns, each producing distinct pharmacological profiles that cannot be assumed interchangeable [1]. The target compound incorporates three critical structural decision points: (i) a fully aromatic quinazoline ring (vs. the partially saturated 5,6,7,8-tetrahydroquinazoline analog, CAS 2549004-24-0), which alters π-stacking capacity and planarity [2]; (ii) the dimethylamino group at pyrimidine C2, a position sensitive to steric and electronic modulation of target binding; and (iii) the 4-(piperazin-1-yl)pyrimidine connectivity (vs. the 2-(piperazin-1-yl)pyrimidine regioisomer), which inverts the vector of the quinazoline moiety relative to the pyrimidine core . In the context of kinase ATP-binding site occupation—where this chemotype is most frequently deployed—even a single atom change in linker geometry can shift selectivity across the kinome by orders of magnitude [3]. Substituting this compound with the tetrahydroquinazoline analog, the regioisomeric 2-piperazinyl variant, or a des-dimethyl analog without confirmatory head-to-head comparative data introduces an unquantified risk of altered potency, selectivity, and physicochemical behavior.

N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2-(Dimethylamino)pyrimidine-4-piperazinyl vs. 4-(Dimethylamino)pyrimidine-2-piperazinyl Connectivity

The target compound (CAS 2640976-67-4) positions the dimethylamino group at the pyrimidine C2 position with the piperazine-quinazoline appendage at C4. Its direct regioisomer, N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine, reverses this connectivity, placing the quinazoline-bearing piperazine at C2 and the dimethylamino at C4 . This positional swap alters the hydrogen-bond donor/acceptor arrangement presented to kinase hinge regions and GPCR orthosteric sites. In the structurally analogous 4-piperazinylquinazoline PDGFR inhibitor series, modifying the A-ring (pyrimidine) substitution pattern shifted cellular βPDGFR phosphorylation IC50 values across a >100-fold range (from <50 nM to >5 µM), demonstrating that pyrimidine substitution topology is a primary determinant of potency even when the quinazoline warhead is conserved [1]. The target compound and its regioisomer are therefore predicted to exhibit distinct target engagement profiles, though direct comparative IC50 data for these two specific compounds have not been published.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Quinazoline Aromaticity vs. Tetrahydroquinazoline Saturation: Impact on Molecular Recognition

The target compound bears a fully aromatic quinazoline ring, whereas its closest commercially listed analog, N,N-dimethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549004-24-0), contains a partially saturated bicyclic system . The aromatic quinazoline contributes an extended planar π-surface capable of participating in π-π stacking with tyrosine and phenylalanine residues commonly found in kinase ATP-binding pockets and GPCR ligand-binding domains [1]. In published SAR campaigns, replacing quinazoline with tetrahydroquinazoline in kinase inhibitor scaffolds has been associated with reduced potency: for example, in 2,4-diaminoquinazoline antitumor agents, the tetrahydroquinazoline analog 5k showed IC50 values generally >0.01 µM across a panel of tumor cell lines, whereas its fully aromatic quinazoline counterparts demonstrated sub-10 nM activity in the same assays [2]. The target compound's aromatic system is therefore expected to provide stronger π-interaction potential than its tetrahydro analog, though no direct head-to-head biochemical comparison has been reported for this specific pair.

Computational Chemistry Ligand Design π-Stacking Interactions

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Des-methyl and Trimethyl Analogs

The target compound (MW 335.4 g/mol; molecular formula C18H21N7) features a single N,N-dimethyl substitution at the pyrimidine C2 amine. This contrasts with the des-methyl analog (primary amine at C2, MW ~307 g/mol) and the N,N,4-trimethyl analog (C19H23N7, MW 349.4 g/mol) . The dimethylamino group eliminates a hydrogen-bond donor relative to the primary amine while increasing lipophilicity and steric bulk. In published SAR for quinazoline-piperazine-pyrimidine GPCR ligands, conversion of a primary amine to N,N-dimethyl at the terminal heterocycle altered 5-HT7 receptor Ki values by 3- to 10-fold, with the direction of change being receptor-subtype dependent [1]. The molecular weight of 335.4 g/mol positions the compound within oral druggability space (Lipinski-compliant), whereas the trimethyl analog at 349.4 g/mol approaches the upper limit for fragment-based screening utility. No experimentally determined logP, solubility, or permeability values have been published for the target compound; all physicochemical property discussions are predictive in nature.

Drug-likeness Physicochemical Properties Lead Optimization

Class-Level Evidence: Quinazoline-Piperazine-Pyrimidine Scaffolds as Broad-Spectrum Kinase and GPCR Ligands

Compounds within the quinazoline-piperazine-(hetero)aryl chemotype have been validated across multiple target classes. The 4-piperazinylquinazoline template has produced clinical-stage PDGFR/Flt-3/c-Kit inhibitors with cellular IC50 values of 50–200 nM and oral bioavailability exceeding 50% in preclinical species [1]. Separately, quinazoline-piperazine-pyrimidine derivatives have been patented as CCR4 antagonists for inflammatory disease [2], and structurally related long-chain arylpiperazine-quinazolines exhibit sub-nanomolar binding affinity for 5-HT7 and 5-HT1A serotonin receptors (Ki as low as 2.99 nM) [3]. The target compound's tripartite architecture—quinazoline, piperazine, dimethylaminopyrimidine—places it at the intersection of these validated pharmacological spaces. However, no target engagement data (IC50, Ki, Kd, or cellular EC50) against any specific kinase, GPCR, or other protein target have been publicly reported for CAS 2640976-67-4. Its pharmacological profile remains uncharacterized, and any claims regarding specific target activity are unsupported by evidence.

Kinase Inhibition GPCR Modulation Pleiotropic Pharmacology

Procurement-Guiding Application Scenarios for N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine


Kinase Inhibitor Screening Library Expansion with Novel Quinazoline-Pyrimidine Topology

The compound is best deployed as an untested, structurally novel member of a kinase-focused screening library. Its 2-(dimethylamino)-4-piperazinylpyrimidine connectivity is distinct from the 4-anilinoquinazoline and 4-piperazinylquinazoline templates that dominate the kinase inhibitor patent literature [1]. Inclusion in a diversity set for kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) enables the discovery of novel selectivity profiles that may differentiate it from extensively characterized quinazoline-based inhibitors such as gefitinib, erlotinib, and lapatinib. Users must be aware that no kinase inhibition data exist for this specific compound; all screening results will represent de novo data generation.

Structure-Activity Relationship (SAR) Probe for Pyrimidine C2 vs. C4 Substitution Vector Analysis

Medicinal chemistry teams investigating the optimal pyrimidine substitution pattern for a given target can use this compound as one half of a matched molecular pair with its regioisomer, N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine . Comparing the biochemical or cellular activity of these two compounds against the same target panel would reveal whether the pyrimidine C2 or C4 attachment point is preferred for target engagement, providing a critical SAR vector for lead optimization programs.

CCR4 Antagonist Scaffold Hopping Candidate in Inflammatory Disease Research

The compound shares core architectural features with patented piperazinyl pyrimidine CCR4 antagonists (US 9,493,453 B2) [2]. The quinazoline moiety represents a scaffold-hop from the simpler pyrimidine, pyridine, and pyridopyrimidine systems exemplified in the patent. Research groups investigating CCR4-mediated T-cell migration in asthma, atopic dermatitis, or tumor microenvironment modulation could evaluate this compound as a structurally differentiated antagonist candidate, with the aromatic quinazoline potentially contributing additional binding interactions within the CCR4 transmembrane domain.

GPCR Panel Screening for Serotonin and Dopamine Receptor Subtype Selectivity

Long-chain arylpiperazine-quinazoline and arylpiperazine-pyrimidine derivatives have demonstrated high-affinity binding to 5-HT7 and 5-HT1A receptors, with Ki values in the low nanomolar range [3]. Although the target compound lacks the extended alkyl linker characteristic of optimized 5-HT ligands, its quinazoline-piperazine-pyrimidine core could serve as a truncated pharmacophore for GPCR screening. Evaluation against a broad GPCR panel (e.g., Cerep/ Eurofins) would establish whether this scaffold can engage aminergic receptors and whether the dimethylamino-pyrimidine terminus mimics the arylpiperazine pharmacophore common to many CNS-active agents.

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